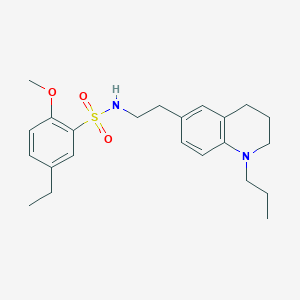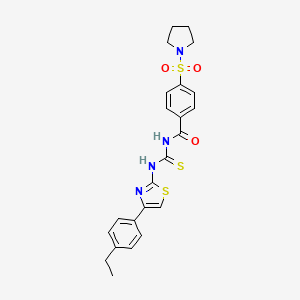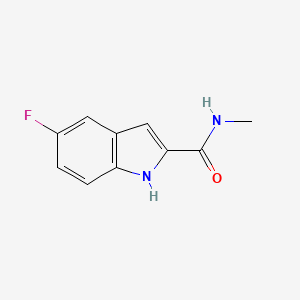
5-氟-N-甲基-1H-吲哚-2-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Fluoro-N-methyl-1H-indole-2-carboxamide is a synthetic compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a fluorine atom at the 5-position and a carboxamide group at the 2-position of the indole ring enhances the compound’s chemical properties and potential biological activities.
科学研究应用
5-Fluoro-N-methyl-1H-indole-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
作用机制
Target of Action
5-Fluoro-N-methyl-1H-indole-2-carboxamide is a derivative of the indole nucleus, which is known to bind with high affinity to multiple receptors
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets, leading to changes in cellular processes.
Biochemical Pathways
Indole derivatives have been reported to exhibit antiviral activity against a broad range of ribonucleic acid (rna) and deoxyribonucleic acid (dna) viruses
Pharmacokinetics
The compound’s molecular weight is 19218 , which may influence its bioavailability and distribution within the body.
Result of Action
Indole derivatives have been reported to exhibit various biological activities , suggesting that the compound may have diverse effects at the molecular and cellular levels.
生化分析
Biochemical Properties
The presence of a carboxamide moiety in indole derivatives like 5-Fluoro-N-methyl-1H-indole-2-carboxamide allows them to form hydrogen bonds with a variety of enzymes and proteins, often inhibiting their activity . This interaction between 5-Fluoro-N-methyl-1H-indole-2-carboxamide and biomolecules is a key aspect of its role in biochemical reactions .
Cellular Effects
5-Fluoro-N-methyl-1H-indole-2-carboxamide, like other indole derivatives, has been shown to have various biologically vital properties . It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of 5-Fluoro-N-methyl-1H-indole-2-carboxamide involves its interactions at the molecular level. Its carboxamide moiety can form hydrogen bonds with enzymes and proteins, often leading to their inhibition . This can result in changes in gene expression and other cellular processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-N-methyl-1H-indole-2-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-fluoroindole, which can be obtained through the fluorination of indole using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
N-Methylation: The next step involves the N-methylation of 5-fluoroindole. This can be achieved using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Carboxamide Formation: The final step is the formation of the carboxamide group at the 2-position. This can be done by reacting the N-methyl-5-fluoroindole with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine (TEA).
Industrial Production Methods
Industrial production of 5-Fluoro-N-methyl-1H-indole-2-carboxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
5-Fluoro-N-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
相似化合物的比较
Similar Compounds
5-Fluoroindole: Lacks the N-methyl and carboxamide groups.
N-Methylindole: Lacks the fluorine and carboxamide groups.
Indole-2-carboxamide: Lacks the fluorine and N-methyl groups.
Uniqueness
5-Fluoro-N-methyl-1H-indole-2-carboxamide is unique due to the presence of both the fluorine atom and the carboxamide group, which enhance its chemical properties and potential biological activities. The combination of these functional groups makes it a valuable compound for scientific research and potential therapeutic applications.
属性
IUPAC Name |
5-fluoro-N-methyl-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O/c1-12-10(14)9-5-6-4-7(11)2-3-8(6)13-9/h2-5,13H,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNXOXOIGGZVDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC2=C(N1)C=CC(=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
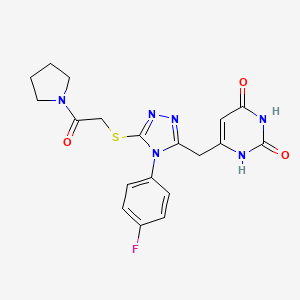
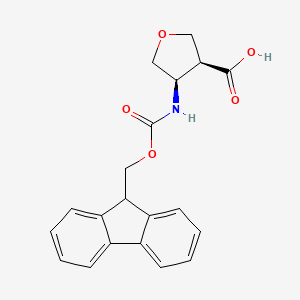
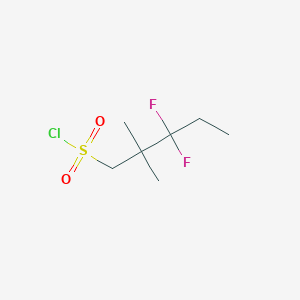
![(Z)-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)acrylamide hydrochloride](/img/structure/B2425132.png)
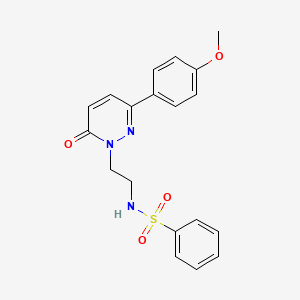
![3-[(E)-1-(2-methoxyanilino)ethylidene]dihydro-2(3H)-furanone](/img/structure/B2425135.png)
![3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-1-[(4-fluorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B2425138.png)
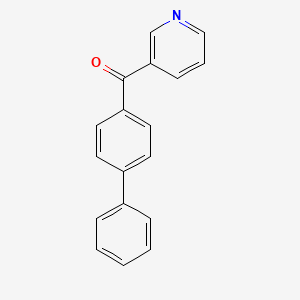
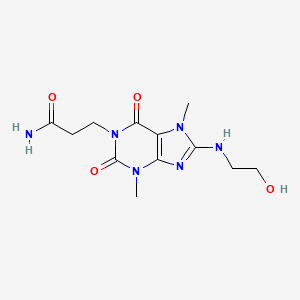
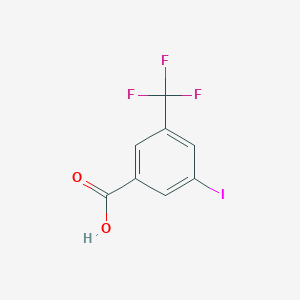

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-ethylbutanamide](/img/structure/B2425144.png)
